2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene
Description
2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with three distinct groups:
- Fluorine at the 2-position,
- A 2,2,2-trifluoroethyl group at the 4-position,
- A trifluoromethyl group at the 1-position.
This compound’s structure combines electron-withdrawing fluorine atoms and trifluoromethyl/trifluoroethyl groups, which significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and reactivity. Such fluorinated aromatic systems are of interest in pharmaceuticals and agrochemicals due to their ability to enhance bioavailability and resist oxidative degradation .
Properties
Molecular Formula |
C9H5F7 |
|---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F7/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2 |
InChI Key |
MNBBDBOIQDEHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene primarily involves electrophilic aromatic substitution and selective introduction of fluorinated alkyl groups onto the benzene ring. The key challenges include regioselective substitution and incorporation of trifluoromethyl and trifluoroethyl groups without undesired side reactions.
One common approach involves starting from suitably substituted benzene derivatives, followed by sequential introduction of fluorine, trifluoromethyl, and trifluoroethyl groups.
- Starting Materials: Benzene derivatives such as 2-fluoro-4-methyl aniline or 2-fluoro-4-bromobenzene derivatives serve as precursors.
- Trifluoroethylation: Introduction of the trifluoroethyl group is commonly achieved via reaction with 2,2,2-trifluoroethyl iodide under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).
- Trifluoromethylation: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reagents or by using trifluoromethyl-substituted starting materials.
An example synthetic route includes:
- Nitration and Bromination: Starting from 4-amino derivatives, nitration followed by bromination introduces nitro and bromo substituents at desired positions.
- Reduction: Nitro groups are reduced to amino groups using iron powder and ammonium chloride under controlled temperatures.
- Diazotization and Fluorination: Amino groups are converted to diazonium salts, which upon reaction with fluorinating agents yield fluorinated aromatics.
- Trifluoroethylation: The fluorinated aromatic intermediate is then reacted with 2,2,2-trifluoroethyl iodide to install the trifluoroethyl group selectively at the 4-position.
This method yields the target compound with high purity and good yield (around 70-90%) depending on reaction conditions and purification steps.
Detailed Example from Patent Literature
A patent (CN101450891B) describes a multi-step process for synthesizing fluorinated aromatic compounds structurally related to this compound:
| Step | Reaction Description | Key Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of 4-amino trifluoromethyl phenyl ether | Nitrating agents under controlled temperature | High | Introduces nitro group |
| 2 | Bromination | CuBr, HBr, NaNO2 for diazotization | 91 | Bromination at 4-position |
| 3 | Reduction of nitro to amino | Iron powder, NH4Cl, 50-90°C | 87.6 | Amino group formation |
| 4 | Diazotization and fluorination | Sodium nitrite, HBF4, 0°C | 73.5 | Fluorine substitution via diazonium salt |
Subsequent thermal decomposition and distillation yield the fluorinated aromatic compound with boiling point ~90°C at 50 mmHg.
Summary Table of Preparation Methods
Analytical and Purification Notes
- Purity and structure confirmation are typically performed by ^1H NMR, ^19F NMR, and mass spectrometry.
- Boiling points and distillation under reduced pressure are used to isolate the final product.
- Reaction temperatures are carefully controlled, often between 0°C to 110°C depending on the step.
- Use of inert atmosphere (nitrogen or argon) is common to prevent side reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing effects of the trifluoromethyl (CF₃) and trifluoroethyl (CF₂CF₃) groups activate the aromatic ring for nucleophilic attack. Fluorine, being a strong electron-withdrawing group, further directs nucleophilic substitution to specific positions.
Reagents & Conditions :
-
Nucleophiles : Sodium methoxide (CH₃O⁻Na) or hydroxide ions (OH⁻)
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO)
-
Temperature : Elevated temperatures (e.g., reflux)
Outcome :
Substitution occurs predominantly at positions ortho/para to the fluorine atom, yielding derivatives with nucleophiles replacing fluorine or other leaving groups.
Oxidation Reactions
The trifluoroethyl group (CF₂CF₃) undergoes oxidation under strong conditions to form carboxylic acid derivatives.
Reagents & Conditions :
-
Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
-
Medium : Acidic conditions (e.g., H₂SO₄)
-
Temperature : Heating (reflux)
Outcome :
The trifluoroethyl group is oxidized to a carboxylic acid group (CF₂CF₂COOH), while the trifluoromethyl group remains inert.
Coupling Reactions
Transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck) are facilitated by the activated aromatic ring.
Reagents & Conditions :
-
Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄)
-
Coupling Partners : Aryl halides, boronic acids
-
Base : Potassium carbonate (K₂CO₃)
-
Solvent : Polar aprotic solvents (THF, DMF)
-
Temperature : Reflux
Outcome :
Biaryl or conjugated systems are formed via C-C bond formation, leveraging the reactivity of the fluorinated ring.
Reduction Reactions
The trifluoroethyl group can be reduced to simpler alkyl groups under high-pressure hydrogenation conditions.
Reagents & Conditions :
-
Reductant : Hydrogen gas (H₂)
-
Pressure : High pressure (e.g., 1.5 atm)
Outcome :
The trifluoroethyl group is reduced to an ethyl group (CH₂CH₃), while the fluorine and trifluoromethyl groups remain unaffected.
Comparison of Reaction Types
| Reaction Type | Key Features | Reagents/Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Activated aromatic ring; fluorine substitution | NaOMe, DMF, heat | Substituted fluorobenzenes |
| Oxidation | Trifluoroethyl → carboxylic acid | KMnO₄, H+, heat | Benzoic acid derivatives |
| Coupling | Transition metal-catalyzed C-C bond formation | Pd catalyst, aryl halide, K₂CO₃, reflux | Biaryl compounds |
| Reduction | Trifluoroethyl → eth |
Scientific Research Applications
Applications in Medicinal Chemistry
The compound is being investigated for its potential in drug development due to its unique chemical properties.
Case Study: Anticancer Activity
Research has indicated that fluorinated compounds can exhibit enhanced biological activity against cancer cells. A study demonstrated that derivatives of 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene showed promising results in inhibiting tumor growth in vitro. The mechanism of action involves the compound binding to specific enzyme targets within cancer cells, leading to apoptosis.
Applications in Materials Science
Fluorinated compounds are valuable in polymer chemistry for producing high-performance materials.
Case Study: Fluoropolymer Synthesis
Incorporating this compound into polymer matrices has been shown to enhance properties such as thermal stability and chemical resistance.
| Polymer Type | Properties Enhanced | Applications |
|---|---|---|
| Polyfluorinated Polymer A | Chemical resistance | Coatings |
| Polyfluorinated Polymer B | Thermal stability | Membranes |
The synthesis of these polymers often involves the use of intermediates like this compound to achieve desired characteristics for industrial applications.
Environmental Applications
Given the increasing concern over environmental pollutants, the compound's properties make it a candidate for use in environmental remediation technologies.
Case Study: Fluorinated Compounds in Water Treatment
Recent studies have explored the use of fluorinated compounds for the adsorption and removal of contaminants from water sources. The unique hydrophobic characteristics of this compound allow it to effectively bind to organic pollutants, facilitating their removal from aqueous solutions.
Mechanism of Action
The mechanism by which 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. These interactions can lead to changes in enzyme activity, receptor signaling, and overall cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene, a comparative analysis with analogous fluorinated benzene derivatives is provided below.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Electronic Effects: The trifluoromethyl group (CF₃) at the 1-position in the target compound induces strong electron-withdrawing effects, stabilizing the aromatic ring against electrophilic attack. This contrasts with 1-bromo-4-(2,2,2-trifluoroethyl)benzene, where bromine’s polarizability allows for nucleophilic substitution but reduces ring stability .
Steric and Lipophilicity Considerations :
- The 2,2,2-trifluoroethyl group (CF₃CH₂) at the 4-position increases steric bulk and lipophilicity, similar to 1-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)benzene . However, the latter’s lack of a fluorine substituent reduces its polarity, making it more suitable for hydrophobic applications like polymer coatings .
Synthetic Utility :
- Brominated analogs (e.g., 1-bromo-4-(2,2,2-trifluoroethyl)benzene ) are preferred for Suzuki-Miyaura coupling reactions due to bromine’s superior leaving-group ability. In contrast, the target compound’s fluorine and trifluoromethyl groups limit its reactivity in cross-coupling but enhance stability in harsh conditions .
Agrochemical Potential
Fluorinated benzene derivatives are widely used in pesticides and herbicides. For example:
- Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) shares structural motifs with the target compound, leveraging trifluoromethyl groups for enhanced soil persistence and herbicidal activity .
- The target compound’s fluorine density may reduce photodegradation rates, a critical factor in outdoor agrochemical applications .
Pharmaceutical Relevance
The target’s trifluoroethyl group could improve blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
The compound 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene , also known by its CAS number 1099597-51-9 , is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₇ |
| Molecular Weight | 246.125 g/mol |
| CAS Number | 1099597-51-9 |
| MDL Number | MFCD11226669 |
| Purity | 95% |
Structure
The compound features a trifluoromethyl group and a trifluoroethyl group attached to a fluorobenzene ring, which contributes to its unique chemical reactivity and biological interactions.
Fluorinated compounds often exhibit enhanced biological activity due to the electronegative nature of fluorine, which can influence molecular interactions with biological targets. The presence of trifluoromethyl groups has been associated with increased potency in various pharmacological contexts. For example, studies have shown that substituents like trifluoromethyl can enhance binding affinity to receptors and enzymes, affecting drug efficacy and metabolism .
Toxicity and Safety Profile
Research indicates that compounds with multiple fluorinated groups can exhibit varying degrees of toxicity. For instance, while some fluorinated compounds are utilized in pharmaceuticals due to their favorable properties, others may pose environmental and health risks due to their persistence and bioaccumulation potential . The acute toxicity classification for similar compounds suggests that they may be harmful if ingested or inhaled, necessitating careful handling and usage protocols.
Antiviral Activity
One notable study highlighted the antiviral properties of fluorinated nucleosides against viruses such as Epstein-Barr virus (EBV). The incorporation of fluorine into nucleoside analogs has been shown to enhance antiviral efficacy significantly . Although specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Pharmaceutical Applications
Fluorinated compounds have been increasingly recognized for their roles in drug development. A review of FDA-approved drugs containing trifluoromethyl groups revealed that these modifications often lead to improved pharmacokinetic properties and therapeutic outcomes . The structural characteristics of this compound may position it as a candidate for further pharmaceutical exploration.
Research Findings
Recent research has focused on the synthesis and characterization of fluorinated compounds similar to this compound. Investigations into their metabolic pathways indicate that the presence of trifluoromethyl groups can significantly alter metabolic stability and bioavailability .
Summary of Findings
- Enhanced Binding Affinity : Trifluoromethyl groups improve interactions with biological targets.
- Toxicity Concerns : Potential acute toxicity necessitates careful management.
- Pharmaceutical Potential : Similar compounds have shown promise in drug development.
Q & A
Q. What are the key synthetic routes for preparing 2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene, and what critical parameters affect yield?
Methodological Answer: The synthesis typically involves sequential fluorination and trifluoroethylation steps. A common approach is halogen-exchange fluorination using agents like KF or HF, followed by nucleophilic substitution or cross-coupling reactions to introduce the trifluoroethyl group. For example, Swarts-type reactions (using SbF₃ or HF) can replace chlorine with fluorine on aromatic rings . Critical parameters include:
- Temperature control : Excessive heat may degrade fluorinated intermediates.
- Catalyst selection : Transition-metal catalysts (e.g., Pd) improve coupling efficiency for trifluoroethyl groups.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for SNAr mechanisms. Yields for analogous compounds range from 20–44% under optimized conditions .
Q. How can researchers characterize this compound’s structure using spectroscopic methods, given its multiple fluorine substituents?
Methodological Answer: ¹⁹F NMR is critical for distinguishing trifluoromethyl (-CF₃) and trifluoroethyl (-CF₂CF₃) groups due to their distinct chemical shifts (δ -60 to -70 ppm for -CF₃; δ -75 to -85 ppm for -CF₂CF₃). ¹H NMR should integrate aromatic protons while accounting for splitting from adjacent fluorine atoms (e.g., ¹H-¹⁹F coupling constants ~8–12 Hz). For example, a related compound (C8H6F4) shows aromatic proton signals at δ 7.71–7.98 ppm with multiplicity influenced by fluorine . Mass spectrometry (HRMS) confirms molecular weight, with ESI+/ESI- modes detecting [M+H]⁺ or [M-H]⁻ ions.
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity of trifluoroethyl groups during derivatization?
Methodological Answer: Discrepancies in trifluoroethyl reactivity often stem from steric hindrance or electronic effects. To address this:
- Computational modeling : Use DFT calculations to predict electron density at reaction sites (e.g., Fukui indices) and identify steric barriers .
- Competitive kinetic studies : Compare reaction rates of trifluoroethylated vs. non-fluorinated analogs under identical conditions.
- In situ monitoring : Techniques like IR or Raman spectroscopy track intermediate formation during reactions . For example, trifluoroethyl groups may resist nucleophilic attack due to strong C-F bonds but react selectively under radical conditions .
Q. How do fluorine atoms influence this compound’s pharmacokinetic properties, and what assays evaluate its bioactivity?
Methodological Answer: Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability. Recommended assays include:
- CYP450 inhibition assays : To assess metabolic stability using human liver microsomes.
- LogP measurements : Compare experimental vs. calculated values (e.g., ClogP) to quantify lipophilicity changes from fluorine .
- Target binding studies : Surface plasmon resonance (SPR) or ITC quantify interactions with biological targets (e.g., enzymes or receptors). For instance, trifluoromethyl groups reduce basicity of adjacent amines, minimizing off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
